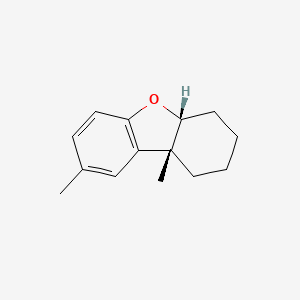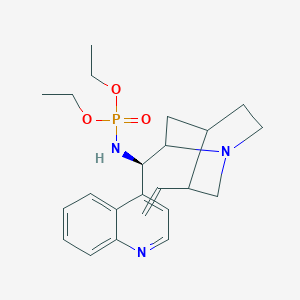
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves multiple steps. One common method includes the reaction of quinoline derivatives with vinylquinuclidine under specific conditions. For instance, the synthesis of a similar compound, ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, involves reacting sodium tetraphenyl borate with quinine in deionized water at room temperature .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline alcohols.
科学研究应用
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to interact with bacterial DNA gyrase, inhibiting DNA replication and transcription . This interaction disrupts bacterial cell function, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- N-((1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Uniqueness
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C23H32N3O3P |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
(1R)-N-diethoxyphosphoryl-1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C23H32N3O3P/c1-4-17-16-26-14-12-18(17)15-22(26)23(25-30(27,28-5-2)29-6-3)20-11-13-24-21-10-8-7-9-19(20)21/h4,7-11,13,17-18,22-23H,1,5-6,12,14-16H2,2-3H3,(H,25,27)/t17?,18?,22?,23-/m1/s1 |
InChI 键 |
JFCVDRVNJCMKJF-HCUORISPSA-N |
手性 SMILES |
CCOP(=O)(N[C@@H](C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OCC |
规范 SMILES |
CCOP(=O)(NC(C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



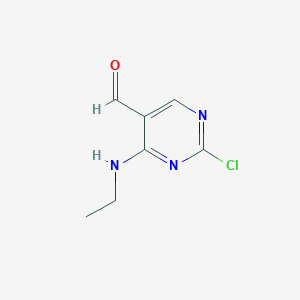

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
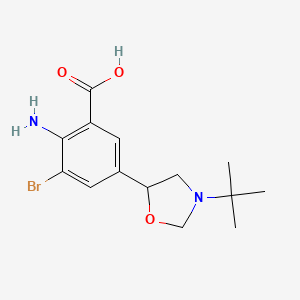
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
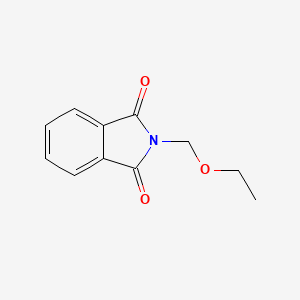
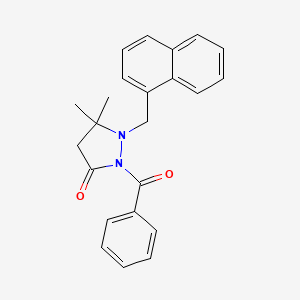

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)

